N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(2-methoxybenzyl)oxalamide
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Overview
Description
N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(2-methoxybenzyl)oxalamide, also known as CX-5461, is a small molecule inhibitor that targets RNA polymerase I transcription. RNA polymerase I is responsible for the synthesis of ribosomal RNA (rRNA), which is necessary for the production of ribosomes and protein synthesis. CX-5461 has been shown to be effective in inhibiting the growth of cancer cells that are dependent on RNA polymerase I transcription, making it a promising candidate for cancer therapy.
Mechanism of Action
N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(2-methoxybenzyl)oxalamide works by binding to the DNA template of RNA polymerase I and preventing the initiation of transcription. This leads to a decrease in rRNA synthesis, which in turn inhibits the production of ribosomes and protein synthesis. Cancer cells that are dependent on RNA polymerase I transcription are particularly sensitive to N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(2-methoxybenzyl)oxalamide, as they require high levels of rRNA synthesis for their rapid growth and proliferation.
Biochemical and Physiological Effects
N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(2-methoxybenzyl)oxalamide has been shown to have a number of biochemical and physiological effects on cancer cells. In addition to inhibiting RNA polymerase I transcription, it has been shown to induce DNA damage and activate the p53 pathway, leading to cell cycle arrest and apoptosis. N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(2-methoxybenzyl)oxalamide has also been shown to have anti-angiogenic effects, which may contribute to its anti-cancer activity.
Advantages and Limitations for Lab Experiments
N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(2-methoxybenzyl)oxalamide has several advantages as a research tool. It is highly selective for cancer cells that are dependent on RNA polymerase I transcription, making it a valuable tool for studying the role of this pathway in cancer. N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(2-methoxybenzyl)oxalamide is also effective at inhibiting the growth of cancer cells that are resistant to conventional chemotherapy, which may provide new treatment options for patients with drug-resistant cancers.
However, N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(2-methoxybenzyl)oxalamide also has some limitations as a research tool. It has a relatively short half-life, which may limit its effectiveness in vivo. In addition, its mechanism of action is complex and not fully understood, which may complicate interpretation of experimental results.
Future Directions
There are several future directions for research on N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(2-methoxybenzyl)oxalamide. One area of focus is the development of more potent and selective inhibitors of RNA polymerase I transcription. Another area of interest is the identification of biomarkers that can predict which cancer patients are most likely to respond to N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(2-methoxybenzyl)oxalamide treatment. Finally, there is interest in exploring the potential of N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(2-methoxybenzyl)oxalamide in combination with other cancer therapies, such as immunotherapy or targeted therapies, to improve treatment outcomes.
Synthesis Methods
N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(2-methoxybenzyl)oxalamide is synthesized through a multi-step process that involves the coupling of two key intermediates, 2-methoxybenzylamine and cyclopropylacetaldehyde, followed by oxalamide formation. The final product is obtained through purification and crystallization.
Scientific Research Applications
N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(2-methoxybenzyl)oxalamide has been extensively studied for its potential in cancer therapy. It has been shown to be effective in inhibiting the growth of a wide range of cancer cell lines, including those that are resistant to conventional chemotherapy. N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(2-methoxybenzyl)oxalamide has also been shown to selectively target cancer cells that are dependent on RNA polymerase I transcription, while sparing normal cells.
properties
IUPAC Name |
N-(3-cyclopropyl-3-hydroxypropyl)-N'-[(2-methoxyphenyl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4/c1-22-14-5-3-2-4-12(14)10-18-16(21)15(20)17-9-8-13(19)11-6-7-11/h2-5,11,13,19H,6-10H2,1H3,(H,17,20)(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULQCCUJGYOTIJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C(=O)NCCC(C2CC2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(2-methoxybenzyl)oxalamide |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.